

An In-Depth Technical Guide to (Phenylsulfonyl)acetonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Phenylsulfonyl)acetonitrile

Cat. No.: B1630616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Phenylsulfonyl)acetonitrile, a versatile bifunctional reagent, holds a significant position in synthetic organic chemistry. Its unique structure, featuring both a nitrile group and a phenylsulfonyl moiety, imparts a high degree of reactivity and makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, key synthetic applications, and the emerging biological significance of **(Phenylsulfonyl)acetonitrile** and its derivatives, tailored for professionals in chemical research and drug development.

Nomenclature and Chemical Identity

(Phenylsulfonyl)acetonitrile is systematically known as 2-(benzenesulfonyl)acetonitrile according to IUPAC nomenclature. It is most commonly identified in chemical literature and commercial catalogs by its CAS Registry Number.

Identifier	Value
CAS Number	7605-28-9 [1]
IUPAC Name	2-(benzenesulfonyl)acetonitrile [2]
Molecular Formula	C ₈ H ₇ NO ₂ S [2] [3]
Molecular Weight	181.21 g/mol [2]
InChI Key	ZFCFFNGBCVAUDE-UHFFFAOYSA-N [1] [3]
Canonical SMILES	C1=CC=C(C=C1)S(=O)(=O)CC#N [2]

A variety of synonyms are also used to refer to this compound, including:

- Benzenesulfonylacetonitrile[\[3\]](#)
- Cyanomethyl phenyl sulfone[\[3\]](#)
- NSC 51007[\[3\]](#)
- 2-(Phenylsulfonyl)ethanenitrile[\[2\]](#)

Physicochemical Properties

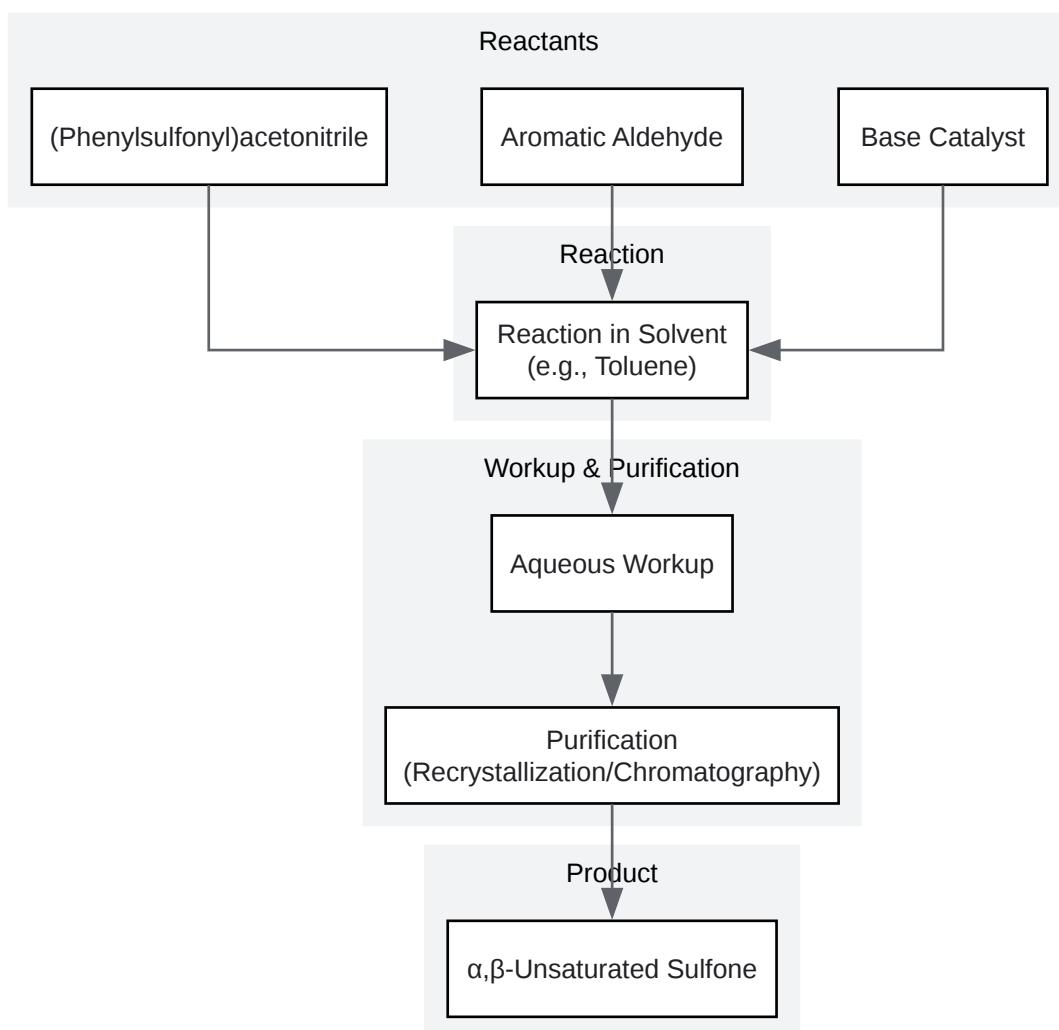
(Phenylsulfonyl)acetonitrile is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Melting Point	112-114 °C	[1] [3]
Boiling Point (Predicted)	398.5 ± 34.0 °C	[3]
Density (Predicted)	1.284 ± 0.06 g/cm ³	[3]
Form	Solid, powder to crystal	[1] [3]
Solubility	Soluble in Methanol	[3]
pKa	Data not available	

Synthesis and Reactivity

The methylene bridge in **(Phenylsulfonyl)acetonitrile** is activated by the adjacent electron-withdrawing sulfonyl and cyano groups, making the protons acidic and readily removable by a base. This property is central to its utility in carbon-carbon bond formation.

Knoevenagel Condensation


A cornerstone reaction involving **(Phenylsulfonyl)acetonitrile** is the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β -unsaturated sulfones.^[4] ^[5] This reaction is typically catalyzed by a base.

Experimental Protocol: Knoevenagel Condensation of **(Phenylsulfonyl)acetonitrile** with Benzaldehyde

A general procedure for the Knoevenagel condensation is as follows:

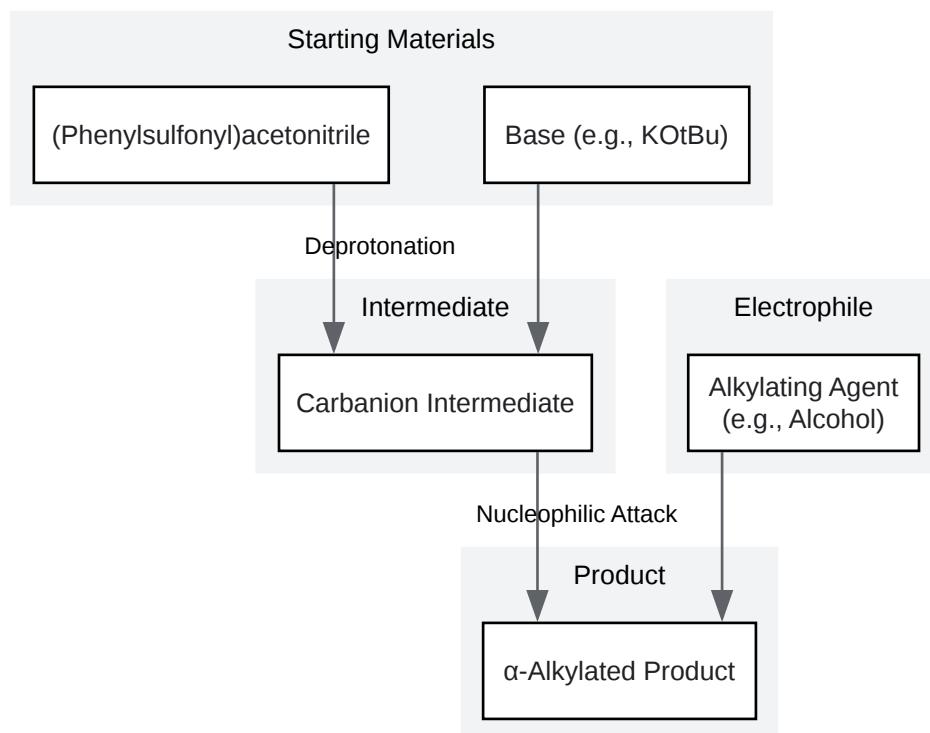
- To a solution of **(Phenylsulfonyl)acetonitrile** (1 equivalent) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equivalents) in an appropriate solvent such as anhydrous toluene, a catalytic amount of a base (e.g., eQNU, 0.01 equivalents) is added.^[6]
- The reaction mixture is stirred at a suitable temperature, often ranging from room temperature to reflux, until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer over an anhydrous salt like sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the corresponding α,β -unsaturated sulfone.

The workflow for a typical Knoevenagel condensation is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for Knoevenagel Condensation.

Alkylation Reactions


The acidic methylene protons of **(Phenylsulfonyl)acetonitrile** can be readily deprotonated by a suitable base to form a stable carbanion, which can then be alkylated with various electrophiles, such as alkyl halides or alcohols under specific conditions.^[7]

Experimental Protocol: α -Alkylation with Alcohols

A representative procedure for the base-promoted α -alkylation with an alcohol is as follows:

- In a reaction vessel, **(Phenylsulfonyl)acetonitrile** (1 equivalent) is dissolved in a high-boiling solvent like toluene.
- An excess of the desired alcohol (e.g., benzyl alcohol, 3 equivalents) and a strong base (e.g., potassium tert-butoxide, 0.8 equivalents) are added.[7]
- The mixture is heated to a high temperature (e.g., 120 °C) under an inert atmosphere for a specified duration.[7]
- After cooling, the reaction is quenched with a dilute acid and extracted with an organic solvent.
- The combined organic layers are washed, dried, and concentrated. The resulting product is then purified using column chromatography.

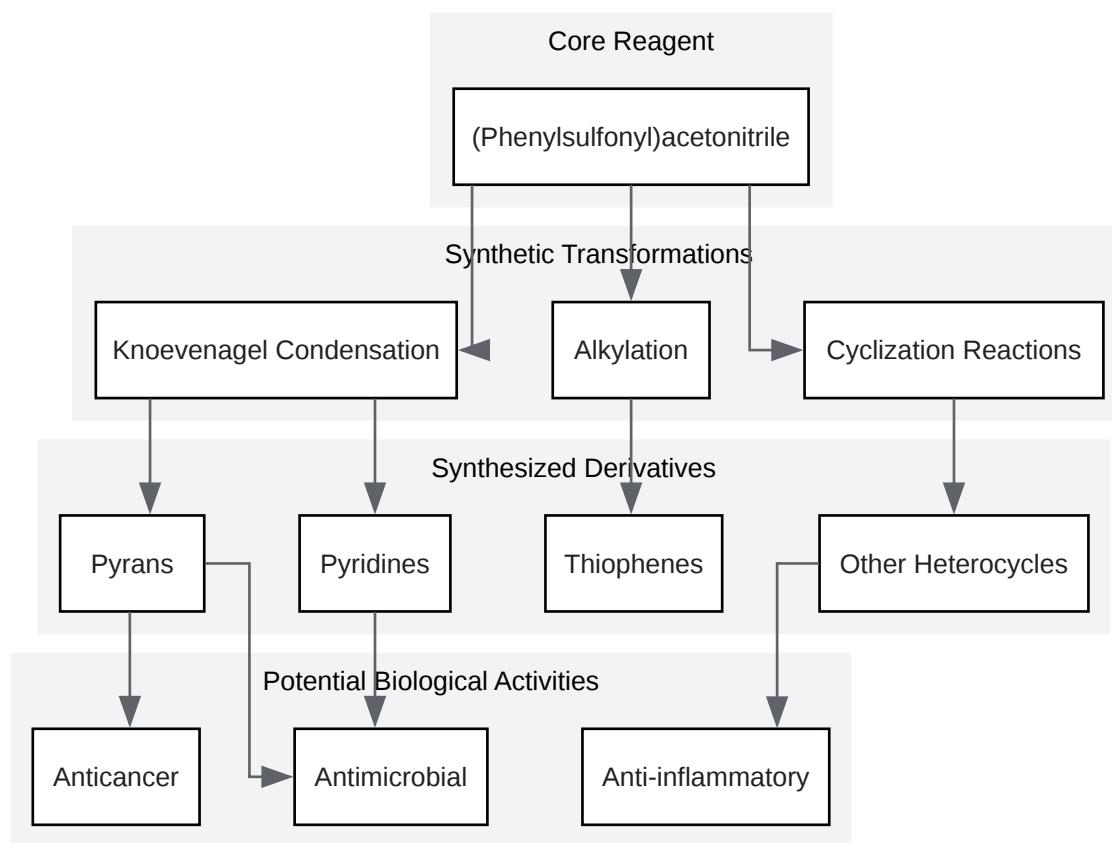
The logical relationship in the alkylation of **(Phenylsulfonyl)acetonitrile** is depicted below.

[Click to download full resolution via product page](#)

Caption: Logical flow of the alkylation reaction.

Applications in Drug Discovery and Medicinal Chemistry

While **(Phenylsulfonyl)acetonitrile** itself is primarily a synthetic intermediate, the sulfone and nitrile moieties are present in numerous biologically active molecules. Derivatives synthesized from **(Phenylsulfonyl)acetonitrile** have shown promise in various therapeutic areas.


Anticancer and Cytotoxic Activities

The benzenesulfonamide scaffold, which is structurally related to **(Phenylsulfonyl)acetonitrile**, is a well-established pharmacophore in a number of anticancer agents.^[8] Although direct studies on the anticancer activity of **(Phenylsulfonyl)acetonitrile** are limited, derivatives incorporating the benzenesulfonyl moiety have been investigated for their potential as antitumor agents. For instance, certain benzenesulfonamide-bearing imidazole derivatives have demonstrated cytotoxicity against triple-negative breast cancer and melanoma cell lines.^[9] Furthermore, some pyran derivatives synthesized using **(Phenylsulfonyl)acetonitrile** have been noted for their potential anticancer and anti-tumor effects.^[10]

Antimicrobial Activity

Derivatives of **(Phenylsulfonyl)acetonitrile** have also been explored for their antimicrobial properties. The nitrile group is known to enhance the biological activity of drug candidates.^[11] Various heterocyclic compounds synthesized from this starting material, such as pyran derivatives, have shown potential antimicrobial and antifungal activities.^[10]

The general approach to leveraging **(Phenylsulfonyl)acetonitrile** in the synthesis of biologically active compounds is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthetic utility towards bioactive compounds.

Conclusion

(Phenylsulfonyl)acetonitrile is a powerful and versatile reagent in organic synthesis, primarily utilized in the construction of carbon-carbon bonds through reactions like the Knoevenagel condensation and various alkylations. Its ability to serve as a precursor to a diverse range of heterocyclic compounds makes it a valuable tool for medicinal chemists and drug development professionals. While direct biological data on **(Phenylsulfonyl)acetonitrile** is scarce, the demonstrated bioactivities of its derivatives, particularly in the realms of anticancer and antimicrobial research, underscore its importance as a foundational building block in the quest for novel therapeutic agents. Further exploration into the biological effects of novel compounds derived from this reagent is a promising avenue for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (苯磺酰)乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (PHENYLSULFONYL)ACETONITRILE | 7605-28-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (Phenylsulfonyl)acetonitrile: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630616#cas-number-and-nomenclature-for-phenylsulfonyl-acetonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com